molecular formula C22H24N4O2 B5301822 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one

Cat. No. B5301822
M. Wt: 376.5 g/mol
InChI Key: ZRLPLQYRCANSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one, also known as Bz-Ind-5, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the diazepan family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one is not fully understood. However, studies have shown that 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one has been found to induce apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects
4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one has been found to have several biochemical and physiological effects. Studies have shown that 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one has been found to induce apoptosis, which is the programmed cell death of cancer cells. 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one in lab experiments is its potential therapeutic applications in cancer research and the treatment of inflammatory diseases. Additionally, 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of using 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one. One of the main directions is to further investigate the mechanism of action of 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one and identify the specific enzymes and proteins that it targets. Additionally, further studies are needed to determine the optimal dosage and administration of 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one in vivo. Furthermore, 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Finally, 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one can be tested in clinical trials to determine its safety and efficacy in humans.
Conclusion
In conclusion, 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer research and the treatment of inflammatory diseases. 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one has been synthesized using various methods, and its mechanism of action is not fully understood. However, studies have shown that 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one has anti-cancer and anti-inflammatory properties. 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one has several advantages and limitations for lab experiments, and there are several future directions for its research and development.

Synthesis Methods

The synthesis of 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one has been reported by several researchers using different methods. One of the most commonly used methods involves the reaction of 1H-indazole-3-carboxylic acid with N-ethyl-1,4-diazepane-5-one in the presence of benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one.

Scientific Research Applications

4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one has been found to exhibit potential therapeutic applications in various scientific research studies. One of the most significant applications of 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one is in the field of cancer research. Studies have shown that 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

4-benzyl-3-ethyl-1-(1H-indazole-3-carbonyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-2-17-15-25(22(28)21-18-10-6-7-11-19(18)23-24-21)13-12-20(27)26(17)14-16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLPLQYRCANSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one

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